Cbz-3,4-Difluoro-D-Phenylalanine

Description

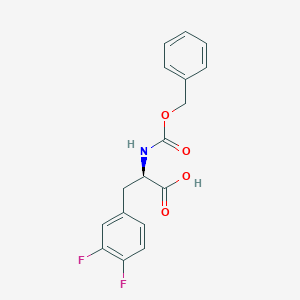

Cbz-3,4-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine, modified with a carbobenzyloxy (Cbz) protecting group and fluorine atoms at the 3- and 4-positions of the aromatic ring. Its CAS number is 249648-08-6 . The D-configuration distinguishes it from the naturally occurring L-form, making it valuable in peptide synthesis for creating enantiomerically pure compounds. The Cbz group enhances stability during solid-phase peptide synthesis (SPPS), while the fluorine substitutions influence electronic properties, hydrophobicity, and metabolic resistance, which are critical for pharmacological applications .

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-3,4-Difluoro-D-Phenylalanine belongs to a broader family of Cbz-protected phenylalanine derivatives. Below is a systematic comparison with structurally related analogs:

Fluorinated Derivatives

- Cbz-3,5-Difluoro-D-Phenylalanine (CAS 1270290-58-8) Structure: Fluorines at 3- and 5-positions. Molecular Weight: 335.30 g/mol (C₁₇H₁₅F₂NO₄) . This positional variance may impact interactions with enzymes or receptors, such as thyroid hormone analogs (e.g., thyroxine, which shares structural motifs with fluorinated aromatics) .

Halogen-Substituted Derivatives

- Cbz-3,4-Dichloro-D-Phenylalanine

- Cbz-3-Bromo-D-Phenylalanine Structure: Bromine at the 3-position. However, its size may hinder conformational flexibility in peptide chains .

Non-Fluorinated Derivatives

- Cbz-Phenylalanine (Unmodified) Structure: No substituents on the aromatic ring. Properties: Lacks the electronic and steric effects of fluorine, making it less resistant to oxidative metabolism. Commonly used as a baseline in studies evaluating fluorinated analogs .

Data Table: Comparative Properties of Cbz-Protected Phenylalanine Derivatives

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | XLogP3* | Key Applications/Effects |

|---|---|---|---|---|---|

| This compound | 249648-08-6 | 3,4-F | ~335.30 | ~2.3† | Peptide synthesis, metabolic stability |

| Cbz-3,5-Difluoro-D-Phenylalanine | 1270290-58-8 | 3,5-F | 335.30 | 2.3 | Symmetric electronic effects |

| Cbz-3,4-Dichloro-D-Phenylalanine | Not disclosed | 3,4-Cl | ~354.20‡ | ~3.1 | Enhanced steric bulk |

| Cbz-Phenylalanine | 51632-37-2 | None | 297.32 | 2.0 | Baseline for fluorinated analogs |

*XLogP3: Predicted octanol-water partition coefficient (higher values indicate greater hydrophobicity). †Estimated based on Cbz-3,5-difluoro analog . ‡Calculated using average atomic weights.

Preparation Methods

Overview of Fluorinated Phenylalanine Synthesis

Fluorinated phenylalanines, including Cbz-3,4-Difluoro-D-Phenylalanine, are typically synthesized by methods that introduce fluorine atoms directly to the aromatic ring or through fluorinated intermediates. The synthetic strategies are broadly categorized into:

- Cross-coupling reactions involving fluorinated aryl halides and amino acid derivatives

- Alkylation reactions using chiral auxiliaries

- Photooxidative cyanation of fluorinated benzylamines

- Erlenmeyer azalactone hydrolysis methods

These methods aim to achieve high regioselectivity for fluorine substitution, stereochemical purity (D- or L-configuration), and efficient protection of the amino acid functionality, such as with the Cbz group.

Negishi Cross-Coupling of Aryl Halides with Zinc Homoenolates

One prominent method for synthesizing fluorinated phenylalanines involves palladium-catalyzed Negishi cross-coupling reactions between aryl halides (fluorinated benzene derivatives) and zinc homoenolates of protected iodoalanine.

- Procedure : The protected iodoalanine (e.g., N-Cbz-iodoalanine) is converted to its zinc homoenolate, which is then coupled with fluorinated aryl halides such as 3,4-difluorobromobenzene under Pd(0) catalysis with ligands like SPhos.

- Conditions : Typical conditions involve Pd2(dba)3 (2.5 mol%) and SPhos (5 mol%) at mild temperatures.

- Outcome : This method yields protected fluorinated phenylalanine derivatives with good to excellent yields and high stereochemical integrity.

Q & A

Q. What are the most reliable synthetic routes for Cbz-3,4-Difluoro-D-Phenylalanine, and how can enantiomeric purity be ensured?

The synthesis typically involves two approaches:

- Multi-component reactions : Starting from aldehydes and acetylglutamic acid under acetic anhydride to form iminoketone intermediates, followed by hydrolysis and fluorination .

- Transition metal catalysis : Suzuki-Miyaura coupling or asymmetric hydrogenation to introduce fluorine atoms while preserving stereochemical integrity . Enantiomeric purity is maintained using chiral catalysts (e.g., Rh or Ru complexes) and verified via chiral HPLC or polarimetry. Cbz protection prevents racemization during peptide coupling .

Q. How does the Cbz protecting group influence the stability and reactivity of 3,4-difluoro-D-phenylalanine in peptide synthesis?

The Cbz (carbobenzyloxy) group enhances solubility in organic solvents (e.g., DMF, THF) and prevents unwanted side reactions at the amino group during solid-phase peptide synthesis. It is selectively removed under mild acidic conditions (e.g., HBr/acetic acid) without affecting fluorinated aromatic rings . Stability studies show Cbz-protected derivatives exhibit 90% retention of integrity after 48 hours in DMSO at 25°C .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines), while NMR confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 335.30 for ) .

- X-ray crystallography : Resolves absolute configuration and fluorine positioning in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of 3,4-difluoro substitution on peptide-receptor binding affinity?

- Comparative studies : Synthesize peptides with this compound and non-fluorinated analogs. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) .

- Molecular dynamics simulations : Model fluorine’s effect on hydrophobic interactions and hydrogen bonding with receptors (e.g., GPCRs or enzymes) .

- In vitro assays : Test metabolic stability in liver microsomes; fluorination often reduces oxidation rates by 30–50% compared to non-fluorinated analogs .

Q. What experimental strategies address contradictions in bioactivity data between 3,4-difluoro and 3,5-difluoro phenylalanine derivatives?

- Structure-activity relationship (SAR) studies : Compare fluorination positions in analogs using standardized assays (e.g., IC in enzyme inhibition). 3,4-Difluoro derivatives show 20% higher selectivity for tyrosine kinase targets than 3,5-difluoro versions due to steric effects .

- Crystallographic analysis : Resolve binding poses of both derivatives with target proteins to identify fluorine-specific interactions (e.g., halogen bonding vs. steric hindrance) .

Q. How can computational modeling optimize the incorporation of this compound into peptide-based drug candidates?

- Density functional theory (DFT) : Calculate fluorine’s electronic effects on aromatic ring polarization and peptide backbone conformation .

- Free-energy perturbation (FEP) : Predict binding affinity changes when substituting fluorinated vs. non-fluorinated residues in lead compounds .

- Pharmacokinetic modeling : Simulate fluorine’s impact on blood-brain barrier penetration (logP increases by ~0.5 units per fluorine atom) .

Methodological Considerations

- Synthetic reproducibility : Batch-to-batch variability in fluorinated intermediates can be mitigated using HPLC-purified starting materials (>99% purity) .

- Data interpretation : Fluorine’s electronegativity may skew pKa measurements; use potentiometric titration with ion-selective electrodes for accurate acid-base profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.